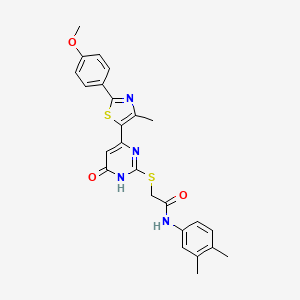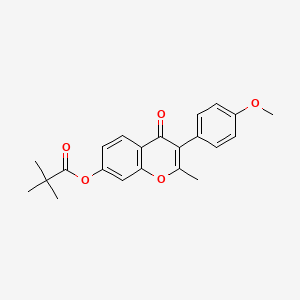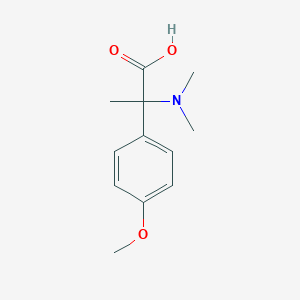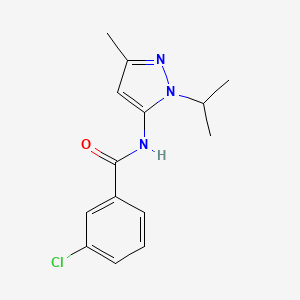
N-(3,4-dimethylphenyl)-2-((4-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Research on similar compounds, such as various acetamide derivatives and heterocyclic systems, focuses on exploring their synthesis, molecular structures, and potential applications due to their diverse biological and chemical properties. These compounds are of interest in various fields, including medicinal chemistry and material science, due to their structural complexity and potential functionalities.
Synthesis Analysis
The synthesis of chemically related compounds often involves multi-step reactions, starting from basic heterocyclic precursors to complex structures through condensation, cyclization, and functionalization reactions. For example, the synthesis of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides has been reported, showcasing a series of reactions leading to compounds with anti-inflammatory activity (K. Sunder & Jayapal Maleraju, 2013).
Molecular Structure Analysis
The molecular structure is crucial in determining the chemical reactivity and physical properties of compounds. X-ray diffraction, NMR, and IR spectroscopy are standard methods for elucidating structures. The detailed molecular structure provides insights into the potential chemical behavior and interactions of the compound with other molecules.
Chemical Reactions and Properties
Chemical reactions involving similar compounds typically explore their reactivity towards nucleophiles, electrophiles, and various reagents, aiming to modify the molecular structure for specific purposes, such as enhancing biological activity or altering physical properties. The study of N-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones preparation demonstrates the utility of these compounds in synthesizing heterocyclic systems (Lovro Selič et al., 1997).
Physical Properties Analysis
The physical properties, including melting point, solubility, and crystalline structure, are directly influenced by the molecular arrangement and functional groups present in the compound. These properties are essential for determining the compound's applicability in different solvent systems and its stability under various conditions.
Chemical Properties Analysis
Chemical properties are defined by the compound's reactivity with other chemicals, stability under different conditions, and potential for undergoing various chemical transformations. The synthesis and evaluation of acetamide derivatives, for example, highlight the exploration of their potential as anticonvulsant agents, showcasing their chemical reactivity and potential therapeutic applications (H. Severina et al., 2020).
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis and Structural Analysis
The synthesis and structural elucidation of heterocyclic derivatives, including those with thiazole and pyrimidine cores, are of significant interest. For example, Banfield et al. (1987) explored heterocyclic derivatives of guanidine, highlighting the structural diversity achievable with heterocyclic chemistry, which is foundational for developing novel compounds with potential applications in drug development and materials science (Banfield, Fallon, & Gatehouse, 1987).
Anticancer and Antitumor Activity
The search for new anticancer agents is a primary focus within the realm of medicinal chemistry. Evren et al. (2019) synthesized N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and investigated their anticancer activity, demonstrating the potential therapeutic applications of such compounds (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019). Similarly, Hafez and El-Gazzar (2017) evaluated new thieno[3,2-d]pyrimidine derivatives for their antitumor activities, underscoring the importance of structural diversity in discovering effective anticancer drugs (Hafez & El-Gazzar, 2017).
Anti-Inflammatory and Analgesic Properties
Compounds featuring thiazolopyrimidine and related structures are also studied for their anti-inflammatory and analgesic effects. Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, demonstrating significant COX-2 inhibition and analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). These findings highlight the potential for developing new therapeutic agents targeting pain and inflammation pathways.
Antimicrobial Activity
The antimicrobial properties of heterocyclic compounds, including those related to the query compound, are of keen interest due to the ongoing challenge of antibiotic resistance. Compounds synthesized and characterized by Debnath and Ganguly (2015) showed promising antibacterial and antifungal activities, contributing to the search for new antimicrobial agents (Debnath & Ganguly, 2015).
Propriétés
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[[4-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3S2/c1-14-5-8-18(11-15(14)2)27-22(31)13-33-25-28-20(12-21(30)29-25)23-16(3)26-24(34-23)17-6-9-19(32-4)10-7-17/h5-12H,13H2,1-4H3,(H,27,31)(H,28,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQINAHDSCZPKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=CC(=O)N2)C3=C(N=C(S3)C4=CC=C(C=C4)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-((Benzyloxy)methyl)-6-chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2487430.png)
![Ethyl 1-(7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carbonyl)piperidine-3-carboxylate](/img/structure/B2487431.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-furyl)-2-methyl-1H-pyrrole-3-carboxylic acid](/img/structure/B2487432.png)


![(E)-4-[3-(4-tert-butylphenoxy)phenyl]but-3-en-2-one](/img/structure/B2487438.png)
![1-allyl-4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2487440.png)
![N-(2,5-dimethoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2487442.png)



![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-3-yl)methanone](/img/structure/B2487448.png)
![9-cyclopropyl-3-(2,4-dimethoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2487449.png)